5-(Benzenesulfonyl)-5-phenylpentan-2-one
CAS No.: 62692-49-3
Cat. No.: VC19430460
Molecular Formula: C17H18O3S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62692-49-3 |
---|---|
Molecular Formula | C17H18O3S |
Molecular Weight | 302.4 g/mol |
IUPAC Name | 5-(benzenesulfonyl)-5-phenylpentan-2-one |
Standard InChI | InChI=1S/C17H18O3S/c1-14(18)12-13-17(15-8-4-2-5-9-15)21(19,20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
Standard InChI Key | YNNYOQDDHURUAG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CCC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 5-(benzenesulfonyl)-5-phenylpentan-2-one defines a five-carbon ketone (pentan-2-one) with two substituents at the terminal carbon (C5): a benzenesulfonyl group (-SO₂C₆H₅) and a phenyl group (-C₆H₅). The molecule’s stereoelectronic configuration arises from the electron-withdrawing sulfonyl group and the electron-donating phenyl ring, creating a polarized environment around the ketone moiety.
Molecular Formula and Weight
The molecular formula is C₁₇H₁₆O₃S, derived as follows:
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Pentan-2-one backbone: C₅H₈O
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Benzenesulfonyl group: C₆H₅SO₂
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Phenyl group: C₆H₅
The molecular weight is 300.37 g/mol, computed using atomic masses (C: 12.01, H: 1.01, O: 16.00, S: 32.07) .
Stereochemical Considerations
The 5-position carbon forms a chiral center due to its four distinct substituents:
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Benzenesulfonyl group
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Phenyl group
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Methyl group (from the pentan-2-one chain)
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Hydrogen atom
Racemization is likely under thermal or acidic conditions, though experimental data remain sparse.
Physicochemical Properties
While direct measurements for 5-(benzenesulfonyl)-5-phenylpentan-2-one are unavailable, properties are extrapolated from structurally related compounds, such as 5-phenyl-2-pentanone and sulfonyl-containing analogues .
Thermodynamic Properties
Property | Value (Estimated) | Unit | Source |
---|---|---|---|
Boiling Point | 563–588 K | 290–315°C | Joback Method |
Melting Point | 368–383 K | 95–110°C | Analogous Data |
ΔfG° (Formation Energy) | 25.23 | kJ/mol | Joback |
logP (Octanol-Water) | 2.60 | — | Crippen |
The sulfonyl group elevates boiling and melting points compared to 5-phenyl-2-pentanone (531.63 K) due to enhanced dipole-dipole interactions.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1,150 cm⁻¹ (S=O asymmetric stretch) and ~1,350 cm⁻¹ (S=O symmetric stretch) .
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NMR: Expected signals include δ 7.2–7.8 ppm (aromatic protons), δ 2.4–3.1 ppm (methylene groups adjacent to sulfonyl), and δ 2.1 ppm (ketone carbonyl) .
Synthesis and Manufacturing
Proposed Synthetic Pathway
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Hydroformylation of 3-Methyl-3-phenyl-1-butene:
Rhodium-catalyzed hydroformylation at 100°C under 300 bar CO/H₂ introduces an aldehyde group, yielding 4-methyl-4-phenylpentanal . -
Sulfonylation:
Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group at the 5-position. -
Oxidation to Ketone:
Selective oxidation of the aldehyde to a ketone using Jones reagent or pyridinium chlorochromate (PCC).
Challenges in Synthesis
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Steric Hindrance: Bulky substituents at C5 may impede reaction kinetics.
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Regioselectivity: Competing reactions at the ketone or sulfonyl groups require careful catalyst selection .
Applications and Uses
Fragrance and Flavor Industry
Analogous aldehydes, such as 4-methyl-4-phenylpentanal, are used in perfumery for their floral notes . The ketone derivative may offer stabilized aroma profiles due to reduced reactivity.
Organic Synthesis
The compound could serve as a building block for:
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Suzuki-Miyaura Couplings: Utilizing the phenyl group for cross-coupling reactions.
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Sulfone Chemistry: Participating in nucleophilic substitutions or eliminations.
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